

Technical Guide: Safe Handling & Risk Management of 2-Ethoxyethyl Azide

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 1-Azido-2-ethoxyethane

CAS No.: 62634-47-3

Cat. No.: B1658920

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PART 1: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Compound: 2-Ethoxyethyl Azide Synonyms: **1-Azido-2-ethoxyethane**, 2-Azidoethyl ethyl ether
CAS Registry Number: 62634-47-3 Molecular Formula:

Molecular Weight: 115.13 g/mol [1]

Structural Safety Analysis (The "C/N Ratio" Assessment)

Before handling any organic azide, researchers must perform a stability calculation.[2] 2-Ethoxyethyl azide falls into a high-risk category based on its carbon-to-nitrogen ratio.

- The Law of Stability: $\frac{C}{N} > 10$ is considered high risk. For 2-Ethoxyethyl Azide, $\frac{C}{N} = \frac{4}{3} \approx 1.33$, which is significantly below the high-risk threshold.

[3]

- Calculation for 2-Ethoxyethyl Azide:
 - (Carbons) = 4
 - (Oxygens) = 1
 - (Nitrogens) = 3

- Ratio:

Interpretation: The ratio is < 3.[3]

- Operational Implication: This compound is potentially explosive.[3][4] It retains high energy density and can decompose violently if heated, subjected to friction, or concentrated.[5]
- Storage Limit: It should generally not be stored in pure form for extended periods. Store as a solution (e.g., in DMSO or t-Butanol) at concentrations

PART 2: HAZARD IDENTIFICATION & MECHANISTIC TOXICOLOGY

Explosion Hazards

Organic azides are thermodynamically unstable. The azide group (

) possesses a high heat of formation (

).

- Decomposition Trigger: Input energy (heat

, shock, or light) breaks the

bond, releasing

gas rapidly and generating highly reactive nitrenes. In a closed vessel or concentrated droplet, this rapid gas expansion results in detonation.

- Incompatible Solvents: NEVER use halogenated solvents (Dichloromethane, Chloroform) with azides.[3][4][6]

- Mechanism: Azide ions displace halogens to form di- and tri-azidomethane (

), which are extremely unstable and detonate with minimal provocation.

Mechanistic Toxicology (The "Cytotoxic Hypoxia" Pathway)

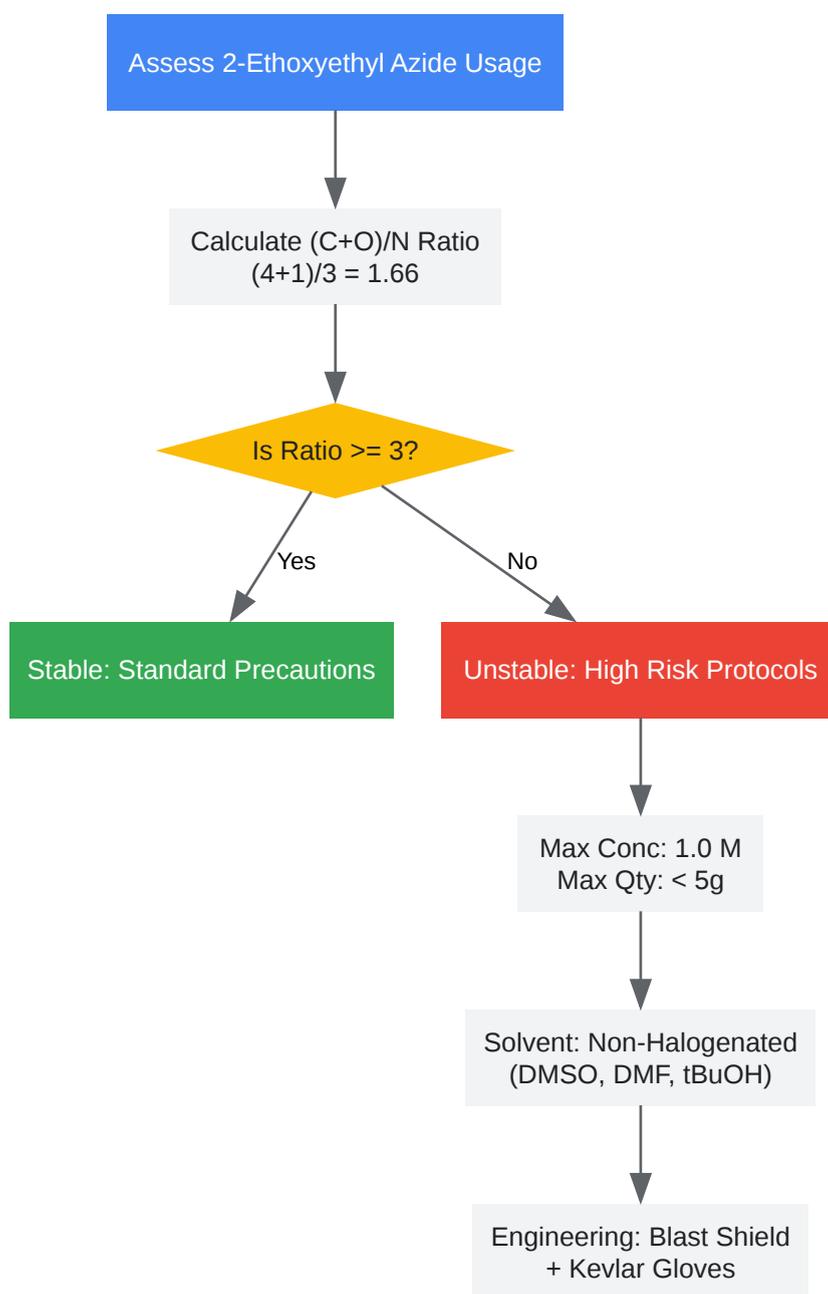
While often overshadowed by explosion risks, the toxicity of organic azides is severe and mimics cyanide poisoning.

- Primary Target: Mitochondrial Complex IV (Cytochrome c Oxidase).
- Mechanism:
 - Metabolic hydrolysis or spontaneous decomposition releases the azide anion (N_3^-).
 - binds irreversibly to the Heme Fe / Ni binuclear center of Cytochrome c Oxidase.
 - This blocks electron transfer from Cytochrome c to Oxygen.
 - Result: Cellular respiration halts (Chemical Asphyxiation). Cells cannot produce ATP, leading to rapid metabolic acidosis and cardiovascular collapse.

PART 3: OPERATIONAL CONTROLS & ENGINEERING MEASURES

Decision Matrix: Stability & Handling

The following diagram outlines the mandatory decision logic before synthesizing or handling this compound.



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Caption: Risk assessment logic derived from the "Rule of Six" and C/N ratio, mandating specific concentration and solvent controls for 2-ethoxyethyl azide.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient against shrapnel from a glass vessel detonation.

- Hand Protection:
 - Primary: Nitrile gloves (standard).[7]
 - Secondary (Synthesis): If handling >1g pure material, wear Kevlar liners under nitrile gloves to protect against glass shards in case of explosion.
- Engineering: All manipulations must occur behind a sliding sash fume hood or a portable blast shield.

PART 4: SYNTHESIS & HANDLING PROTOCOLS[7]

Synthesis Safety (Nucleophilic Substitution)

Context: Typically synthesized from 2-ethoxyethyl bromide (or tosylate) and sodium azide.

- Reagent Loading: Add Sodium Azide (

) to the flask last, as a solid, to a stirring solution of the bromide in DMF or DMSO.
 - Why: Prevents the formation of concentrated pockets of hydrazoic acid if moisture is present.
- Temperature Control: Maintain reaction temperature

 - Critical Limit: Do not reflux. The decomposition onset is often near 100-120°C.
- Work-up (The Danger Zone):
 - NO Distillation: Never distill 2-ethoxyethyl azide to dryness.
 - NO Rotary Evaporation to Dryness: Stop evaporation while a significant amount of solvent remains.
 - Phase Separation: When extracting, use Diethyl Ether or Ethyl Acetate. Do NOT use Dichloromethane (DCM).[3]

"Click" Reaction (CuAAC) Protocol

Context: Using 2-ethoxyethyl azide as a linker.

- Inert Atmosphere: Degas all solvents (water/t-butanol) with Nitrogen/Argon for 15 mins.
 - Why: Oxygen oxidizes Cu(I) to inactive Cu(II), stalling the reaction and leaving unreacted azide.
- Order of Addition:
 1. Alkyne
 2. 2-Ethoxyethyl Azide (Solution)[1][8]
 3. Solvent[8][9]
 4. Ligand (e.g., THPTA) +
 5. Sodium Ascorbate (Start reagent)
- Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the azide peak.

Quenching & Disposal (The Staudinger Method)

Never pour azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).

Protocol for Unreacted Azide:

- Dilute the reaction mixture with solvent.[10]
- Add Triphenylphosphine () (1.5 equivalents per azide group).
- Add water and stir at room temperature for 2-4 hours.
- Mechanism:

- The resulting amine (2-ethoxyethylamine) is stable and can be disposed of as standard organic waste.

PART 5: EMERGENCY RESPONSE

Spill Management

Do NOT wipe up with paper towels. (Paper + Azide = Nitrocellulose-like explosive when dry).

- Evacuate the immediate area.
- Deactivate: Cover the spill with a 10% Sodium Nitrite () solution, followed slowly by 10% Sulfuric Acid ().
 - Warning: This generates toxic [ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">](#) gas. Must be done in a ventilated area.[\[7\]](#)[\[11\]](#)[\[12\]](#)
 - Alternative (Safer): Cover with a solution of Triphenylphosphine in toluene/DCM (if compatible with floor) to reduce it to the amine.
- Absorb: Once deactivated (after ~30 mins), absorb with sand or vermiculite.

Fire Fighting

- Extinguishing Media: Dry sand, , or Class D extinguishers.
- Do NOT use: Water jet (may spread the immiscible burning liquid).
- Special Hazard: Fire will release fumes and may cause secondary explosions of heated containers.

PART 6: STORAGE & WASTE[3]

- Storage Group: Segregate from Acids, Oxidizers, and Halogenated Solvents.
- Conditions: Store at 2°C to 8°C (Refrigerated) or -20°C. Protect from light.
- Container: Amber glass or HDPE. Secondary containment is mandatory to prevent spread if the primary container ruptures due to pressure buildup.

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